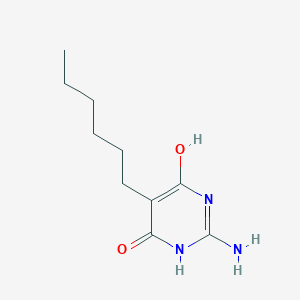

2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-amino-5-hexyl-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-8(14)12-10(11)13-9(7)15/h2-6H2,1H3,(H4,11,12,13,14,15) |

InChI Key |

FNXRLWFYNQHCCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(N=C(NC1=O)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The hexyl substituent at position 5 can be introduced via alkylation or by using appropriately substituted β-ketoesters or α-haloketones bearing the hexyl chain.

- The amino group at position 2 is typically introduced through guanidine or amidine derivatives.

- Hydroxylation at position 6 is generally achieved via hydroxy-substituted precursors or selective functional group transformations post-ring formation.

Synthetic Route Overview

A representative synthetic route involves:

Preparation of α-bromomethylketones with hexyl substituent : Starting from hexyl-substituted carboxylic acids (e.g., hex-5-ynoic acid), conversion to acid chlorides followed by reaction with diazomethane yields α-diazoketones. Treatment with hydrogen bromide produces α-bromomethylketones bearing the hexyl chain.

Condensation with 2,4-diamino-6-hydroxypyrimidine : The α-bromomethylketones react with 2,4-diamino-6-hydroxypyrimidine at room temperature over several days to afford 6-substituted pyrimidin-4-ones with hexyl side chains at position 5.

Purification and isolation : The products are isolated by filtration or extraction using organic solvents such as methylene chloride or ethyl acetate. Purification may involve precipitation or evaporation techniques.

Reaction Conditions and Reagents

- Nitration and protection steps : For related compounds like 2-Amino-5-hydroxypropiophenone, selective nitration at low temperatures (-15°C to 15°C) is used to avoid regioisomers, followed by protection/deprotection steps using protecting groups such as hexyl formate or benzyl formate.

- Reducing agents : Reduction steps to convert nitro groups to amino groups typically involve mild reducing agents compatible with sensitive functional groups.

- Solvents : Water-immiscible organic solvents (methylene chloride, ethyl acetate) are preferred for extraction and purification.

Detailed Data Table of Synthetic Parameters

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of α-bromomethylketone | Hex-5-ynoic acid → acid chloride → diazomethane → HBr | Room temperature | 50-70 | In situ generation of α-diazoketones |

| Condensation with 2,4-diamino-6-hydroxypyrimidine | Reaction in suitable solvent (e.g., methanol) | Room temperature, 3 days | 51-74 | Long reaction time for complete conversion |

| Nitration (for related intermediates) | Nitrating agent, selective conditions | -15°C to 15°C | - | Avoids regioisomers |

| Protection/Deprotection | Protecting groups (e.g., hexyl formate) and deprotecting agents | Ambient to reflux | - | Protects hydroxyl groups during steps |

| Reduction | Suitable reducing agents (e.g., catalytic hydrogenation) | Ambient | - | Converts nitro to amino groups |

Research Findings and Optimization Notes

- Selective nitration and protection strategies are critical to avoid formation of regioisomers and simplify purification, making the process scalable for industrial applications.

- Use of water-immiscible solvents like methylene chloride improves extraction efficiency and product isolation.

- The condensation reaction with 2,4-diamino-6-hydroxypyrimidine requires prolonged reaction time (up to 3 days) at room temperature to achieve satisfactory yields.

- Modified synthetic procedures for related substituted pyrimidines have improved yields and reduced by-products compared to classical methods involving harsh chlorinating agents.

- The synthesis of 2-Amino-4,6-dihydroxypyrimidine, a close structural analogue, via guanidine hydrochloride and dimethyl malonate under reflux in methanol provides a high-yielding method (85%) that can be adapted for substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups.

Scientific Research Applications

2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential roles in nucleic acid analogs or enzyme inhibitors.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and hydroxyl groups could facilitate hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one with structurally related pyrimidinone derivatives, highlighting substituent effects on properties and applications:

<sup>†</sup> Similarity scores (0–1 scale) derived from structural comparisons in .

Key Observations

Substituent Effects on Lipophilicity: The hexyl chain in the target compound increases lipophilicity compared to smaller groups (e.g., methyl, iodo, or chloro). This property may improve bioavailability in lipid-rich biological environments but reduce water solubility . In contrast, 2-amino-6-methylpyrimidin-4(1H)-one (CAS 3977-29-5) exhibits higher aqueous solubility due to its compact methyl group .

Hydrogen-Bonding Capacity: The hydroxyl group at position 6 in the target compound enables strong hydrogen-bonding interactions, which stabilize crystal structures (e.g., via O–H⋯O or N–H⋯O bonds) . Similar interactions are observed in 2-amino-4-hydroxy-6-methylpyrimidine (CAS 1193-22-2), where hydroxyl and amino groups participate in intermolecular bonding .

Synthetic Accessibility: Halogenated analogs like 2-amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1) require specialized reagents (e.g., KI or I₂) for halogenation, whereas the hexyl group in the target compound may involve alkylation steps using Grignard or Friedel-Crafts reactions .

Biological Implications: 2-Amino-6-methylpyrimidin-4(1H)-one has demonstrated antimicrobial activity, likely due to its ability to disrupt bacterial cell wall synthesis . The hexyl-substituted compound may target lipid bilayers or hydrophobic enzyme pockets, though empirical data are needed to confirm this hypothesis .

Spectroscopic Comparisons

- NMR Shifts :

- The hexyl chain in the target compound would produce upfield <sup>1</sup>H NMR signals (δ ≈ 0.8–1.5 ppm for CH₃ and CH₂ groups) and a downfield hydroxyl proton (δ ≈ 5–6 ppm) .

- In 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one , the methyl group resonates at δ 2.25 (s), while the ethoxy group appears at δ 1.09 (t) .

Biological Activity

2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in recent years for its potential biological activities. This compound is of interest due to its structural features, which suggest possible interactions with biological targets that could lead to therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one can be represented as follows:

This structure includes an amino group, a hydroxyl group, and a hexyl side chain, which may influence its solubility and reactivity.

Antimicrobial Properties

Research indicates that 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

Anticancer Activity

The anticancer potential of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one has also been explored. In cell-based assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study assessing the compound's effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF7 | 5.2 | Doxorubicin: 0.5 |

| A549 | 7.8 | Cisplatin: 1.0 |

These findings suggest that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance its efficacy.

The mechanism by which 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, it is hypothesized to inhibit enzymes associated with DNA replication and repair in cancer cells, leading to increased apoptosis.

Research Findings

A comprehensive review of literature reveals diverse studies focusing on the synthesis and evaluation of similar pyrimidine derivatives with varying biological activities. The structure–activity relationship (SAR) studies indicate that modifications to the hydroxyl and amino groups significantly affect biological potency.

Summary of Key Research Findings:

- Synthesis : Various synthetic pathways have been developed to produce derivatives of pyrimidine compounds with enhanced biological activity.

- Biological Evaluation : In vitro studies consistently demonstrate antimicrobial and anticancer activities across different derivatives.

- SAR Insights : Substituents on the pyrimidine ring influence both solubility and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.